N-(4-bromo-1H-pyrazol-5-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(4-bromo-1H-pyrazol-5-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound characterized by its bromo-pyrazole and benzothiophene structures
Properties
IUPAC Name |
N-(4-bromo-1H-pyrazol-5-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-7-2-3-8-9(6-19-11(8)4-7)13(18)16-12-10(14)5-15-17-12/h5-7H,2-4H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUNXZRTGMTOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=C(C=NN3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-1H-pyrazol-5-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the bromination of 1H-pyrazole to form 4-bromo-1H-pyrazole. This intermediate is then reacted with appropriate reagents to introduce the benzothiophene and carboxamide groups.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo-pyrazole moiety makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe or inhibitor in various biological assays. Its interaction with specific enzymes or receptors can be studied to understand biological processes better.
Medicine: N-(4-bromo-1H-pyrazol-5-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been investigated for its pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound lacking the benzothiophene and carboxamide groups.
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacking the bromo-pyrazole moiety.
N-(4-bromo-1H-pyrazol-5-yl)-benzothiophene-3-carboxamide: Similar structure but without the methyl group on the benzothiophene ring.
Uniqueness: N-(4-bromo-1H-pyrazol-5-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its combination of bromo-pyrazole and methylated benzothiophene structures, which contribute to its unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications continue to be explored, promising new discoveries and advancements in chemistry, biology, medicine, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
